molecular formula C10H9FN2 B11913470 2-Fluoro-6,7-dimethylquinoxaline

2-Fluoro-6,7-dimethylquinoxaline

Cat. No.: B11913470
M. Wt: 176.19 g/mol
InChI Key: MXFVKSISUXSNLM-UHFFFAOYSA-N
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Description

2-Fluoro-6,7-dimethylquinoxaline (CAS 226698-28-8) is a fluorinated heterocyclic compound with the molecular formula C 10 H 9 FN 2 and a molecular weight of 176.19 g/mol [ ][ ]. This chemical serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex quinoxaline derivatives. Quinoxaline derivatives are recognized as a privileged scaffold in pharmaceutical research due to their wide spectrum of biological activities. Recent scientific advances highlight their potential in developing therapeutic agents with anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties [ ]. Specific research has explored related quinoxaline compounds as selective dipeptidyl peptidase-IV (DPP-4) inhibitors for the management of type 2 diabetes [ ]. The structural features of this compound, particularly the fluorine atom and methyl groups, make it a versatile intermediate for structural-activity relationship (SAR) studies and for creating analogs to investigate novel biological mechanisms. This product is labeled with the GHS signal word "Danger" and carries the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) [ ]. It is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

2-fluoro-6,7-dimethylquinoxaline

InChI

InChI=1S/C10H9FN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3

InChI Key

MXFVKSISUXSNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 6,7 Dimethylquinoxaline and Analogues

Established Synthetic Pathways for Quinoxaline (B1680401) Core Structures

The synthesis of the quinoxaline core is a well-established field in organic chemistry, with several reliable methods available for the construction of this heterocyclic system.

Condensation Reactions of 1,2-Diamines with α-Dicarbonyl Compounds

The most traditional and widely used method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.gov This reaction is typically carried out in a suitable solvent, and the reaction conditions can be varied to optimize the yield. For the synthesis of 6,7-dimethylquinoxaline (B1295950) derivatives, 4,5-dimethyl-1,2-phenylenediamine serves as the key starting material. The reaction with a suitable α-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, leads to the formation of the desired quinoxaline ring system. The reaction is often catalyzed by acids or proceeds under thermal conditions. researchgate.net

A variety of catalysts have been employed to improve the efficiency of this condensation reaction, including iodine, sulfamic acid, and various metal salts. nih.gov The choice of catalyst and reaction conditions can significantly impact the reaction time and yield.

Reactant 1Reactant 2Catalyst/SolventConditionsProductYieldReference
o-phenylenediaminebenzil (B1666583)bentonite K-10 / ethanol (B145695)Room Temp, 20 min2,3-diphenylquinoxaline (B159395)95% researchgate.net
o-phenylenediamine1,2-dicarbonylglycerol / water90 °C, 4-6 minQuinoxaline derivative85-91% researchgate.net
diaminedicarbonylZn(OTf)₂ / CH₃CNRoom TempQuinoxaline derivative85-91% researchgate.net

Cyclization Strategies in Quinoxaline Synthesis

Various cyclization strategies have been developed to construct the quinoxaline ring system. One common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, the cyclization of α-arylamino oximes derived from α-dicarbonyl compounds can yield quinoxaline derivatives. Another strategy involves the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines. researchgate.net

More advanced cyclization methods include metal-catalyzed reactions. For example, the iron-catalyzed ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes has been reported to produce 2-aminoaryl quinoxalines. sigmaaldrich.com These methods often offer high efficiency and functional group tolerance.

One-Pot Synthetic Protocols for Quinoxaline Derivatives

To enhance synthetic efficiency and reduce waste, several one-pot procedures for quinoxaline synthesis have been developed. These methods often combine multiple reaction steps in a single reaction vessel without the isolation of intermediates. For example, an iron-catalyzed one-pot synthesis of quinoxalines has been reported via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method generates the 1,2-diamine and α-dicarbonyl intermediates in situ, which then condense to form the quinoxaline product.

Another one-pot approach involves the reaction of o-phenylenediamine, an α-hydroxy ketone, and an oxidizing agent in a single step. thieme-connect.de The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as a reaction medium has also been shown to promote the efficient synthesis of quinoxaline derivatives at room temperature. researchgate.net

Fluorination Strategies in Quinoxaline Synthesis

The introduction of fluorine atoms into the quinoxaline scaffold can significantly alter its physicochemical and biological properties. Several methods are available for the synthesis of fluorinated quinoxalines.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorinated Quinoxalines

A common strategy for introducing a fluorine atom at the 2-position of the quinoxaline ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a suitable leaving group, such as a chlorine atom, by a fluoride (B91410) ion.

The synthesis of 2-fluoro-6,7-dimethylquinoxaline can be envisioned through a two-step sequence starting from 4,5-dimethyl-1,2-phenylenediamine. Condensation with a suitable α-keto acid or its derivative would yield 6,7-dimethylquinoxalin-2(1H)-one. nih.govresearchgate.net This intermediate can then be converted to 2-chloro-6,7-dimethylquinoxaline (B189223) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). Finally, the 2-chloro derivative can undergo an SNAr reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427), to afford this compound. The reactivity of the chloro group towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the quinoxaline ring system. google.comnih.gov

Starting MaterialReagent(s)ProductReference
6,7-difluoroquinoxalin-2-onePOCl₃2-chloro-6,7-difluoroquinoxaline
2,4-dinitrochlorobenzeneNaOH2,4-dinitrophenol google.com
2-chloropicolinatesKF/Bu₄NCl2-fluoropicolinates nih.gov

Direct Fluorination Approaches and Trifluoromethylation

Direct C-H fluorination represents a more atom-economical approach to introduce fluorine atoms. While challenging, some methods have been developed for the direct fluorination of heterocyclic compounds. Reagents like Selectfluor® have been used for the direct C-H fluorination of certain activated positions in quinoxalin-2(1H)-ones. researchgate.net However, the direct fluorination of the C2-position of a pre-formed 6,7-dimethylquinoxaline ring is less common and would likely require specific catalytic systems to achieve regioselectivity.

Another important fluorination strategy is trifluoromethylation, which involves the introduction of a -CF₃ group. This is often achieved using radical-based methods or by employing trifluoromethylating reagents in the presence of a suitable catalyst. These methods, while not directly producing this compound, are crucial for the synthesis of other important fluorinated quinoxaline analogues.

Regioselective Introduction of Fluorine Atoms

The precise placement of fluorine atoms on the quinoxaline ring is crucial for tailoring the properties of the final compound. Various strategies have been developed to achieve regioselectivity in the fluorination of quinoline (B57606) and quinoxaline systems.

One notable method involves the electrochemical fluorination of quinolines. For instance, the electrolytic fluorination of various quinoline derivatives using a mixture of hydrogen fluoride and pyridine (B92270) (HF:pyridine) as both the reagent and supporting electrolyte has been shown to produce 5,8-difluorinated quinolines with moderate to good yields in a relatively short reaction time of two hours at room temperature. georgiasouthern.edu This demonstrates a regioselective approach to introducing fluorine at specific positions on the heterocyclic core.

Another powerful reagent for regioselective functionalization is Selectfluor. It has been utilized in the oxidative coupling of quinoxalin-2(1H)-ones with various nucleophiles, including alcohols, amines, thiols, and selenols, to introduce these groups at the C3-position. acs.orgnih.govresearchgate.net This protocol proceeds under metal- and photocatalyst-free conditions, offering good to excellent yields (53–95%). nih.govresearchgate.net The reaction is believed to occur through a radical pathway. nih.govresearchgate.net While this method doesn't directly introduce fluorine, it highlights a strategy for regioselective C-H functionalization of the quinoxaline core, which can be a precursor step to fluorination or for the synthesis of analogues.

Furthermore, the synthesis of fluorinated indenoquinoxalines has been achieved through the condensation of 1,2-diamino-3,4,5,6-tetrafluorobenzene with ninhydrin, leading to compounds like 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. mdpi.com This approach introduces a polyfluorinated benzene (B151609) ring as part of the quinoxaline system.

Iodine(I)/iodine(III) catalysis offers another avenue for the highly regioselective fluorination of unactivated allenes to produce propargylic fluorides, which can be valuable synthons in organic synthesis. nih.gov While not directly applied to the quinoxaline ring itself, the development of such regioselective fluorination techniques is crucial for the synthesis of complex fluorinated molecules.

Specific Methodologies for this compound Synthesis

The synthesis of specifically substituted quinoxalines like this compound often requires multi-step procedures and careful optimization of reaction conditions.

The synthesis of fluorinated quinoxalines often involves the reaction of a substituted o-phenylenediamine with a fluorinated building block. For instance, the synthesis of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives was achieved by the ring closure of 1,2-diamino-4-chloro-5-fluorobenzene with various diketones. nih.gov The final products were purified using column chromatography. nih.gov

A two-step synthesis for 3-fluoro-6-methoxyquinoline (B1245202) has been described, starting from p-anisidine (B42471) and 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net This intermediate then undergoes hydrogenolysis to afford the final product. researchgate.net This highlights a strategy where the fluorine atom is introduced via a fluorinated starting material.

The synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, was achieved through the alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. nih.gov Optimization of this reaction involved adjusting the base equivalents and solvent volumes, with slight excesses of sodium hydroxide (B78521) and 10 volumes of sulfolane proving optimal for scale-up. nih.gov

For the synthesis of a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, optimization of the acid used and the quenching procedure in a ring-closing reaction led to reproducible yields of over 90%. nih.gov

The following table summarizes optimized conditions for related syntheses:

ProductStarting MaterialsReagents & ConditionsYieldReference
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane2-Fluoro-4-nitroaniline, 3,3-Bis(bromomethyl)oxetaneNaOH, Sulfolane, 80°C87% (at 100g scale) nih.gov
2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dioneAmide precursorOptimized acid and quench procedure>90% nih.gov
3-(Perfluoropyridin-4-yl)quinazolin-4(3H)-onePentafluoropyridine, QuinazolinoneK₂CO₃, CH₃CN, refluxGood researchgate.net
4-((Perfluoropyridin-4-yl)oxy)benzaldehydesPentafluoropyridine, HydroxybenzaldehydesMildly basic conditionsNearly quantitative researchgate.net

Understanding the reaction intermediates and mechanisms is key to optimizing synthetic routes. In the synthesis of quinoxalines from alkenes and o-phenylenediamines, a proposed mechanism involves the initial reaction of the alkene with N-bromosuccinimide (NBS) in an aqueous medium to form a phenacyl bromide intermediate. nih.gov This intermediate then undergoes condensation with the diamine to yield the quinoxaline. nih.gov

Another example is the iodine-catalyzed domino one-pot synthesis of quinoxalines. nih.gov A metal-free cascade process for synthesizing quinoxaline derivatives from alkynes involves the formation of an α,α-dibromoketone intermediate through the reaction of the alkyne with N,N-dibromo-p-toluenesulfonamide (TsNBr₂). nih.gov This intermediate then reacts with an o-phenylenediamine to produce the final quinoxaline product. nih.gov

In the synthesis of 2'-methyl-2'-fluoro-6-methyl-7-alkynyl-7-deazapurine nucleoside analogs, a key intermediate was synthesized and evaluated for its biological activity. nih.gov

Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinoxalines.

Solvent-free and aqueous reactions are cornerstones of green chemistry, aiming to reduce the use of hazardous organic solvents.

Several catalyst-free and solvent-free methods for quinoxaline synthesis have been reported. One approach involves the mechanochemical agitation of aromatic 1,2-diamines and 1,2-dicarbonyl compounds, which can lead to quantitative yields in minutes. rsc.org Another solvent-free method utilizes grinding of the reactants with a catalyst like p-toluenesulfonic acid at room temperature. tandfonline.com

A simple and efficient method for quinoxaline synthesis involves the physical grinding of benzo[c] rsc.orgias.ac.inbioinfopublication.orgthiadiazole-4,5-diamine and 3-(ω-bromoacetyl)-coumarins with cellulose (B213188) sulfuric acid as a solid acid catalyst. tandfonline.com This solvent-free approach at room temperature provides good to excellent yields, and the catalyst is recyclable. tandfonline.com

Aqueous media also provide a green alternative. Quinoxalines can be synthesized in water using catalysts like tetraethylammonium (B1195904) bromate (B103136) or cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN). bioinfopublication.orgresearchgate.netchim.it These methods often feature short reaction times, high yields, and easy workup procedures. bioinfopublication.orgresearchgate.net In some cases, the product can be isolated by simple filtration and washing with water. chim.it The use of a biodegradable ionic liquid, [C8dabco]Br, as a catalyst in aqueous media has also been demonstrated for quinoxaline synthesis. researchgate.net

The following table highlights various green synthetic approaches:

MethodCatalyst/MediumConditionsYieldReference(s)
Mechanochemical SynthesisCatalyst-free, Solvent-freeHomogenization at 4000 rpmMostly quantitative rsc.org
Grindingp-Toluenesulfonic acid, Solvent-freeRoom temperatureExcellent tandfonline.com
Physical GrindingCellulose sulfuric acid, Solvent-freeRoom temperatureGood to excellent tandfonline.com
Aqueous SynthesisTetraethylammonium bromate/WaterStirring at room temperatureUp to 92% bioinfopublication.orgresearchgate.net
Aqueous SynthesisCerium (IV) ammonium nitrate/Tap WaterRoom temperatureExcellent chim.it
Aqueous Synthesis[C8dabco]Br/Water80°C79-90% researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. e-journals.intandfonline.com

Microwave irradiation has been successfully applied to the synthesis of quinoxaline derivatives under solvent-free conditions. e-journals.intandfonline.comudayton.edu For example, the condensation of diamines and dicarbonyls can be achieved in just 3.5 minutes with excellent yields (80-90%). e-journals.in Another microwave-assisted, solvent-free method involves the reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates. tandfonline.com

Microwave-assisted synthesis can also be combined with green solvents. The synthesis of quinoxalines has been efficiently carried out in polyethylene (B3416737) glycol (PEG-400) under microwave irradiation. tandfonline.com This method offers mild conditions, short reaction times, and excellent product yields. tandfonline.com

The following table compares different microwave-assisted synthesis protocols:

MethodConditionsReaction TimeYieldReference(s)
Solvent-free MicrowaveDiamines and dicarbonyls3.5 minutes80-90% e-journals.in
Solvent-free Microwaveo-Phenylenediamine and dialkyl acetylenedicarboxylatesNot specifiedHigh tandfonline.com
Microwave in PEG-400120°CSeveral minutesExcellent tandfonline.com
Microwave-assisted160°C5 minutesHigh udayton.edu

Catalytic Methodologies (e.g., Phase Transfer Catalysis, Metal-Free Catalysis, Solid Acid Catalysts)

The development of efficient and environmentally benign synthetic routes to quinoxaline derivatives is a significant area of focus in medicinal and materials chemistry. Catalytic methodologies offer substantial advantages over classical synthetic approaches, often providing higher yields, milder reaction conditions, and improved atom economy. This section explores the application of phase transfer catalysis, metal-free catalysis, and solid acid catalysts in the synthesis of the quinoxaline scaffold, with a focus on their potential application for producing this compound and its analogues.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgijirset.com The catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. slideshare.netyoutube.com This method can enhance reaction rates, increase yields, and eliminate the need for harsh solvents or anhydrous conditions. ijirset.com

While direct synthesis of the quinoxaline ring via PTC is not commonly reported, the methodology is highly applicable for introducing the fluorine substituent onto a pre-formed quinoxaline ring through nucleophilic aromatic substitution (SNAr). For instance, a plausible route to this compound could involve the reaction of 2-chloro-6,7-dimethylquinoxaline with a fluoride salt, such as potassium fluoride.

In this hypothetical scenario, the phase transfer catalyst would function by forming an ion pair with the fluoride anion, shuttling it from the solid or aqueous phase into the organic solvent containing the chloro-quinoxaline substrate. This increases the nucleophilicity of the fluoride ion in the organic phase, facilitating the displacement of the chloride to yield the desired fluorinated product. Common phase transfer catalysts for such transformations include tetrabutylammonium (B224687) bromide (TBAB) and crown ethers. youtube.com The key advantage of PTC in this context is its ability to enable the use of inexpensive and safe fluoride sources in a biphasic system, which is often more practical for industrial-scale synthesis. crdeepjournal.org

Metal-Free Catalysis

The drive towards greener chemistry has spurred the development of metal-free catalytic systems, which avoid the cost, toxicity, and contamination issues associated with residual metals. Organic molecules can act as catalysts for a variety of transformations, including the synthesis of heterocyclic compounds.

One notable metal-free approach for quinoxaline synthesis involves the use of phenol (B47542) as an inexpensive and efficient catalyst. sapub.org Research has demonstrated that the condensation of various 1,2-diamines and 1,2-dicarbonyl compounds proceeds smoothly in the presence of a catalytic amount of phenol (20 mol%) at room temperature. sapub.org The reactions are typically carried out in an ethanol-water solvent system, affording high to excellent yields of the corresponding quinoxaline derivatives in short reaction times. sapub.org

The synthesis of 2,3-diphenylquinoxaline from benzene-1,2-diamine and benzil serves as a model for this transformation, showcasing the efficacy of phenol compared to other catalysts. sapub.org This method's applicability to a range of substituted starting materials suggests its potential for the synthesis of this compound. The proposed reaction would involve the condensation of 4,5-dimethylbenzene-1,2-diamine (B154071) with a suitable α-fluorinated 1,2-dicarbonyl compound, catalyzed by phenol under mild, aqueous conditions.

Table 1: Phenol-Catalyzed Synthesis of Quinoxaline Derivatives sapub.org
1,2-Diamine1,2-DicarbonylProductTime (min)Yield (%)
Benzene-1,2-diamineBenzil2,3-Diphenylquinoxaline2098
4-Methylbenzene-1,2-diamineBenzil6-Methyl-2,3-diphenylquinoxaline2096
4-Nitrobenzene-1,2-diamineBenzil6-Nitro-2,3-diphenylquinoxaline3092
Benzene-1,2-diamine4,4'-Dimethoxybenzil2,3-Bis(4-methoxyphenyl)quinoxaline2595

Solid Acid Catalysts

Solid acid catalysts represent a significant advancement in sustainable chemistry, offering advantages such as ease of handling, recyclability, and reduced corrosion compared to traditional liquid acids like H₂SO₄ or HCl. nih.gov These heterogeneous catalysts have been successfully employed in the synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.

One effective class of solid acid catalysts are heteropolyoxometalates supported on alumina (B75360). nih.gov For example, CuH₂PMo₁₁VO₄₀ supported on alumina has demonstrated high activity for quinoxaline synthesis at room temperature in toluene, achieving a 92% yield for 2,3-diphenylquinoxaline within two hours. nih.gov The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in activity, highlighting its practical utility. nih.gov

Another efficient solid acid catalyst is sulfated titania (TiO₂–SO₄²⁻). thieme-connect.com This catalyst, prepared via a sol-gel method, facilitates the synthesis of quinoxaline derivatives from 1,2-diamines and benzil under solvent-free microwave irradiation conditions. thieme-connect.com This method provides excellent yields (85–99%) and benefits from short reaction times and the reusability of the catalyst. thieme-connect.com

The application of these solid acid catalysts to the synthesis of this compound would involve the reaction of 4,5-dimethylbenzene-1,2-diamine with an appropriate fluorinated dicarbonyl precursor. The mild conditions and high efficiency of these catalytic systems make them attractive alternatives to conventional methods.

Table 2: Synthesis of Quinoxalines using Solid Acid Catalysts
CatalystSubstratesConditionsYield (%)Reference
CuH₂PMo₁₁VO₄₀ on Aluminao-Phenylenediamine, BenzilToluene, 25°C, 2h92 nih.gov
FeH₂PMo₁₁VO₄₀ on Aluminao-Phenylenediamine, BenzilToluene, 25°C, 2h80 nih.gov
Sulfated Titania (TiO₂–SO₄²⁻)1,2-Diaminobenzene, BenzilMicrowave, Solvent-free98 thieme-connect.com
Sulfated Titania (TiO₂–SO₄²⁻)4-Methyl-1,2-diaminobenzene, BenzilMicrowave, Solvent-free99 thieme-connect.com

Comprehensive Spectroscopic and Structural Elucidation of 2 Fluoro 6,7 Dimethylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Specific ¹H NMR data detailing the chemical shifts and coupling constants for the protons in 2-Fluoro-6,7-dimethylquinoxaline is not available in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Published ¹³C NMR spectra or a peak list for this compound could not be found.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

No experimental ¹⁹F NMR data for this compound is publicly accessible.

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC) for Complex Structure Determination

Correlational NMR data (COSY, HMBC, HMQC) for this compound is not available, preventing a detailed assignment of proton and carbon signals and their connectivities.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Chemical Shift Analysis

There is no available ¹⁵N NMR data to analyze the chemical environment of the nitrogen atoms within the quinoxaline (B1680401) ring of this specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

The mass spectrum and a detailed analysis of the fragmentation pattern for this compound are not documented in the searched scientific databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, which is reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the quinoxaline ring system, and the C-F stretching vibration. The methyl groups would also exhibit characteristic C-H stretching and bending vibrations. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would provide further structural information.

Hypothetical IR Data for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (CH₃)2975-2850
C=C/C=N Aromatic Ring Stretch1620-1450
C-H Bend (CH₃)1470-1370
C-F Stretch1250-1000

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like quinoxalines, the most common transitions are π → π* and n → π*. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV/Vis spectrum.

The UV/Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would likely exhibit multiple absorption bands characteristic of the quinoxaline chromophore. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The fluorine and dimethyl groups would be expected to cause shifts in the λmax values compared to the parent quinoxaline molecule.

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has been excited by absorbing light. This technique provides information about the excited state properties of a molecule, including its fluorescence quantum yield and lifetime. Many quinoxaline derivatives are known to be fluorescent. nih.govresearchgate.net

If this compound is fluorescent, an emission spectrum could be recorded by exciting the molecule at one of its absorption maxima. The resulting spectrum would show the intensity of emitted light as a function of wavelength. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, could also be determined.

X-ray Crystallography for Solid-State Structure and Packing Analysis

Analysis of Hydrogen Bonding and π-Stacking Interactions

In the solid state, molecules of this compound would likely be arranged in a specific crystal lattice stabilized by intermolecular forces. X-ray crystallography would allow for the detailed analysis of these interactions. While the molecule does not have strong hydrogen bond donors, weak C-H···N or C-H···F hydrogen bonds might be present. Furthermore, π-stacking interactions between the aromatic quinoxaline rings of adjacent molecules would be expected to play a significant role in the crystal packing. The analysis would reveal the distances and geometries of these interactions.

Electron Paramagnetic Resonance (EPR) Spin Trapping for Reactive Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and study species with unpaired electrons, such as free radicals. The spin trapping method is often employed to detect short-lived, reactive radical intermediates. In this technique, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be observed by EPR.

While this compound itself is not a radical, EPR spin trapping could be used to investigate its behavior in chemical or photochemical reactions where radical intermediates might be formed. For example, if the molecule were subjected to conditions that could lead to the formation of radical species, EPR in conjunction with a suitable spin trap could help to identify the structure of those intermediates.

Computational Chemistry and Molecular Modeling Studies of 2 Fluoro 6,7 Dimethylquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT calculations for 2-Fluoro-6,7-dimethylquinoxaline would provide fundamental insights into its stability, reactivity, and electronic properties. The theory is based on the principle that the energy of a molecule can be determined from its electron density.

A primary step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional (like B3LYP) and a basis set (such as 6-31G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy. youtube.com

For this compound, this process would yield precise values for bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most probable conformation and serves as the foundation for all subsequent property calculations. Analysis of the electronic structure provides a map of the electron density distribution, revealing the molecule's charge distribution and electrostatic potential, which are critical for understanding its interactions with other molecules.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. Specific values for the compound are not available in the literature.

ParameterAtom(s) InvolvedPredicted Value
Bond Length C2-FData Not Available
C6-C(CH₃)Data Not Available
C7-C(CH₃)Data Not Available
N1=C2Data Not Available
Bond Angle F-C2-N1Data Not Available
C5-C6-C7Data Not Available
Dihedral Angle F-C2-C3-N4Data Not Available

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, calculating the energies of these orbitals would help predict its reactivity in chemical reactions and its potential as an electronic material. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) This table shows the expected output from an FMO analysis. Specific values for the compound are not available in the literature.

Molecular OrbitalEnergy (eV)Description
HOMO Data Not AvailableHighest Occupied Molecular Orbital
LUMO Data Not AvailableLowest Unoccupied Molecular Orbital
Energy Gap (ΔE) Data Not AvailableLUMO - HOMO Energy

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals. wisc.eduwisc.edu This method allows for the study of charge transfer and stabilizing interactions within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. unar.ac.idnih.gov By developing a mathematical model, QSAR studies can predict the activity of new, unsynthesized compounds. unar.ac.id

If a set of this compound analogs with known biological activity (e.g., antiplasmodial or anticancer activity) were available, a QSAR model could be developed. unar.ac.idnih.gov This involves calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological, among others.

Statistical methods are then used to build a regression model that links a selection of these descriptors to the observed biological activity. A successful QSAR model for derivatives of this compound would identify the key structural features that enhance or diminish its activity, providing a roadmap for designing more potent analogs.

Table 3: QSAR Molecular Descriptors and Their Potential Correlation with Activity (Illustrative) This table exemplifies descriptors used in QSAR studies. A full study would require a dataset of multiple compounds and their measured activities.

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic HOMO-LUMO Energy GapMay correlate with metabolic stability or reaction mechanism.
Topological Wiener IndexRelates to molecular branching and compactness.
Thermodynamic LogP (Partition Coefficient)Influences membrane permeability and bioavailability.
Steric Molecular VolumeAffects how the molecule fits into a receptor binding site.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, molecular docking simulations could be performed against the active site of a relevant protein target, such as an enzyme or receptor implicated in a disease pathway. The simulation would predict the binding energy, which is an estimate of the ligand's affinity for the protein, and identify the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. Such studies are crucial for hypothesizing a mechanism of action and for the rational design of more effective inhibitors. nih.gov

Prediction of Binding Modes with Biological Targets

There are no available studies that predict the specific binding modes of this compound with any biological targets. Computational docking simulations, a primary tool for predicting how a small molecule might interact with a protein's binding site, have not been published for this compound. Such studies would typically provide insights into the preferred orientation and conformation of the molecule within the active site of a given enzyme or receptor, which is crucial for understanding its potential biological activity.

Table 1: Hypothetical Summary of Predicted Binding Modes of this compound with Biological Targets

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Orientation
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only. No actual data for this compound has been found.

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A detailed analysis of the specific molecular interactions of this compound, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, is contingent on the availability of binding mode predictions from molecular modeling studies. Without these foundational studies, a scientifically accurate description of how this compound engages with amino acid residues within a protein's active site cannot be provided.

Generally, the fluorine atom at the 2-position could potentially participate in hydrogen bonding as a hydrogen bond acceptor or engage in halogen bonding. The methyl groups at the 6- and 7-positions would be expected to form hydrophobic interactions with nonpolar residues in a binding pocket. The nitrogen atoms of the quinoxaline (B1680401) ring system can also act as hydrogen bond acceptors. However, without specific computational models, these remain general chemical principles rather than documented findings for this molecule.

Table 2: Hypothetical Summary of Predicted Molecular Interactions of this compound

Type of InteractionPotential Interacting Groups on CompoundPotential Interacting Amino Acid Residues
Hydrogen BondingFluoro group, Quinoxaline NitrogensData Not Available
Hydrophobic InteractionsMethyl groups, Aromatic RingsData Not Available
Halogen BondingFluoro groupData Not Available

This table is for illustrative purposes only. No actual data for this compound has been found.

Structure Activity Relationship Sar Studies Centered on 2 Fluoro 6,7 Dimethylquinoxaline

Impact of Fluorine Substitution on Molecular Activity and Selectivity

The introduction of a fluorine atom at the 2-position of the quinoxaline (B1680401) ring is a critical modification that can profoundly influence the compound's properties. Fluorine, being the most electronegative element, can alter a molecule's electronic distribution, pKa, metabolic stability, and binding interactions. acs.orgresearchgate.net The selective fluorination of quinoxaline derivatives at the 2-position is a known synthetic strategy. rsc.org

Research on various quinoxaline derivatives has demonstrated that the presence of a halogen, such as fluorine, at the second and/or seventh positions of the quinoxaline nucleus can increase its anticancer activity. mdpi.com While electron-withdrawing groups like fluorine can sometimes decrease activity, their strategic placement is often beneficial. mdpi.com For instance, in a series of quinoxaline 1,4-di-N-oxide derivatives, the introduction of electron-acceptor substituents on the quinoxaline ring was found to enhance antibacterial activity. mdpi.com The C-F bond can also modulate the reactivity and stability of the entire molecule within biological systems. researchgate.net

Role of Dimethyl Substitution Pattern on Quinoxaline Core Activity

The presence of two methyl groups at the 6- and 7-positions of the benzene (B151609) ring of the quinoxaline scaffold also plays a significant role in defining the molecule's biological profile. These methyl groups are electron-donating and can influence the lipophilicity and steric bulk of the compound.

In studies of quinoxaline 1,4-di-N-oxide derivatives, it was observed that electron-donor groups like methyl (CH3) at the 6- or 7-position can sometimes reduce antibacterial activity, in contrast to electron-acceptor groups which tend to increase it. mdpi.com However, in other contexts, such as certain anticancer quinoxalines, electron-releasing groups have been found to be essential for activity. mdpi.com For instance, in a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives, methyl-substituted quinoxalines exhibited moderate anticancer activity, with the activity being further enhanced when ring B was also substituted with an electron-donating group. mdpi.com

The dimethyl substitution pattern can therefore have a modulating effect, either enhancing or diminishing activity depending on the specific biological target and the other substituents present on the quinoxaline core.

Influence of Substituents at Position 2 of the Quinoxaline Ring

Position 2 of the quinoxaline ring is a key site for chemical modification, and the nature of the substituent at this position can dramatically alter the compound's biological activity. rsc.org The introduction of a fluorine atom at this position, as in 2-Fluoro-6,7-dimethylquinoxaline, is a prime example of such a strategic modification.

SAR studies on various quinoxaline derivatives have revealed that substitutions at position 2 can significantly impact their therapeutic potential. For instance, in a series of quinoxaline-2-carboxamides, modifications at this position were crucial for their antimycobacterial activity. nih.gov Similarly, the presence of a methyl or methyl halogen group at the 2-position of quinoxaline 1,4-di-N-oxide derivatives was found to enhance antimicrobial activity. mdpi.com

Modulation of Biological Activity through Strategic Structural Modifications

For this compound, the combination of a fluorine atom at position 2 and dimethyl groups at positions 6 and 7 creates a unique electronic and steric profile. The electron-withdrawing nature of the fluorine at position 2 is balanced by the electron-donating effect of the dimethyl groups on the benzene ring. This balance can be crucial for optimizing interactions with a specific biological target.

Studies have shown that a combination of different types of substituents can lead to potent compounds. For example, the presence of a chloro substituent at the 4-position on a phenyl ring attached to the quinoxaline core, combined with other modifications, resulted in higher anti-tumor activity compared to other derivatives. nih.gov The interplay between substituents is therefore a key consideration in the design of new quinoxaline-based therapeutic agents.

SAR Insights from Related Fluoro- and Dimethyl-Quinoxaline Derivatives

Insights into the SAR of this compound can be gleaned from studies on related fluoro- and dimethyl-quinoxaline derivatives. For example, the synthesis of 2-benzyl-6,7-difluoro-3-methyl-quinoxaline 1,4-di-N-oxide highlights the feasibility of incorporating fluorine at the 6 and 7 positions. nih.gov

In a series of quinoxaline derivatives evaluated for thymidine (B127349) phosphorylase inhibition, various fluorine substitutions at different positions on a phenyl ring attached to the quinoxaline core showed a range of activities, indicating the sensitivity of the biological response to the position of the fluorine atom. researchgate.net

The following table summarizes the general trends observed for fluoro and methyl substitutions on the quinoxaline core based on a review of related derivatives:

SubstitutionPosition(s)General Impact on ActivityReference(s)
Fluorine 2Can increase anticancer and antimicrobial activity. mdpi.commdpi.com
6 and/or 7Can increase anticancer activity. mdpi.com
Methyl 2Can enhance antimicrobial activity. mdpi.com
6 and/or 7Can decrease antibacterial activity in some cases, but enhance anticancer activity in others. mdpi.commdpi.com

It is evident that the biological activity of substituted quinoxalines is a complex interplay of electronic and steric factors. The specific combination of a fluorine at position 2 and dimethyl groups at positions 6 and 7 in this compound suggests a molecule designed to balance electron density and lipophilicity, which could be advantageous for specific therapeutic applications.

Mechanistic Research on the Biological Activities of 2 Fluoro 6,7 Dimethylquinoxaline As a Chemical Probe/scaffold

Exploration as Molecular Scaffolds in Medicinal Chemistry Research

The 6,7-dimethylquinoxaline (B1295950) moiety serves as a versatile scaffold in medicinal chemistry due to its ability to be readily modified at various positions, allowing for the fine-tuning of its biological and pharmacokinetic properties. The introduction of a fluorine atom at the 2-position further enhances its potential by altering the electronic distribution within the molecule, which can lead to improved binding affinity and selectivity for biological targets.

Researchers have utilized 2-Fluoro-6,7-dimethylquinoxaline as a foundational structure to synthesize a variety of derivatives. These modifications often involve the substitution of the fluorine atom with different amine-containing groups or the elaboration of the quinoxaline (B1680401) ring system itself. The resulting compounds have been investigated for their potential as kinase inhibitors, antimicrobial agents, and other therapeutic applications. The systematic exploration of structure-activity relationships (SAR) has been a key aspect of this research, aiming to identify the specific structural features that contribute to the desired biological effects.

Enzyme Inhibition Studies (e.g., Kinases like GSK3β, CDK5)

Quinoxaline derivatives have shown significant promise as inhibitors of various enzymes, particularly kinases, which play crucial roles in cell signaling and are often dysregulated in diseases such as cancer and neurodegenerative disorders.

Glycogen synthase kinase 3β (GSK3β) and cyclin-dependent kinase 5 (CDK5) are two such kinases that have been targeted with compounds derived from the 6,7-dimethylquinoxaline scaffold. nih.govnih.gov GSK3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, while CDK5 is involved in neuronal development and function, as well as in the pathogenesis of neurodegenerative conditions. nih.govnih.gov

A study focused on developing selective kinase inhibitors synthesized a series of 6,7-dimethylquinoxaline analogs. nih.gov Molecular modeling studies of these derivatives revealed that specific substitutions on the quinoxaline core could lead to high selectivity for GSK3β. nih.gov For instance, compounds bearing bromo or chloro functionalities on an appended aromatic ring demonstrated enhanced selectivity. nih.gov The interaction between these derivatives and key amino acid residues within the active site of GSK3β, such as Val135, Arg141, and Thr138, was found to be crucial for their inhibitory potency and selectivity. nih.gov This research highlights the potential of the 6,7-dimethylquinoxaline scaffold in designing targeted therapies for neurodegenerative diseases by modulating the activity of specific kinases. nih.gov

In Vitro Enzymatic Assays and Selectivity Profiling

To validate the potential of quinoxaline-based compounds as enzyme inhibitors, researchers employ in vitro enzymatic assays. These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme. By testing the compounds against a panel of different kinases, a selectivity profile can be established, which is crucial for identifying candidates with a desired therapeutic window and minimal off-target effects.

In the context of GSK3β and CDK5 inhibition, studies have utilized such assays to quantify the inhibitory potency of newly synthesized 6,7-dimethylquinoxaline derivatives. nih.gov The results from these assays, often expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), provide a quantitative measure of a compound's effectiveness. This data, combined with selectivity profiling against other related kinases, guides the further optimization of lead compounds to enhance their potency and selectivity for the intended target.

Antimicrobial Activity Investigations (excluding clinical data)

The quinoxaline scaffold has also been extensively investigated for its antimicrobial properties. Derivatives of this compound have shown activity against a broad spectrum of microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity Mechanisms

Structurally novel C-2 amine-substituted analogs based on the quinoxaline scaffold have demonstrated promising antibacterial activity. nih.gov Preliminary mechanistic studies suggest that some of these derivatives may exert their effect by targeting the peptidyl transferase center (PTC) of the bacterial ribosome, a site also targeted by the antibiotic chloramphenicol. nih.gov This indicates that these quinoxaline-based compounds could potentially interfere with bacterial protein synthesis, a fundamental process for bacterial survival. Further investigations are needed to fully elucidate the precise molecular interactions and mechanisms of action.

Antifungal Activity Mechanisms against Specific Species (e.g., Candida, Aspergillus)

Quinoxaline derivatives have also been explored for their antifungal properties against clinically relevant species like Candida and Aspergillus. mdpi.comresearchgate.net While the precise mechanisms are still under investigation, some studies point towards the disruption of essential cellular processes in fungi.

For instance, research on various quinoxaline derivatives has shown a broad spectrum of antifungal activity. researchgate.netnih.gov One study on 2,3-dimethylquinoxaline (B146804) demonstrated its efficacy against several Candida species, Aspergillus species, and Cryptococcus neoformans in vitro. researchgate.net Another study highlighted the potential of a different quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, against various Candida species. nih.gov

Furthermore, some fluoroquinolone compounds, which share structural similarities with fluorinated quinoxalines, have been found to potentiate the activity of existing antifungal drugs like echinocandins against Aspergillus fumigatus. nih.gov These compounds appear to affect ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. nih.gov This suggests that quinoxaline derivatives could potentially act through a similar mechanism or synergize with other antifungal agents.

Below is a table summarizing the in vitro antifungal activity of 2,3-dimethylquinoxaline against various fungal species.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans190 - 935
Candida auris470
Candida parapsilosis935
Candida tropicalis1125
Cryptococcus neoformans9
Aspergillus species560
Data sourced from in vitro susceptibility testing of 2,3-dimethylquinoxaline. researchgate.net

Antimycobacterial Activity Mechanisms (e.g., against Mycobacterium tuberculosis)

The quinoxaline scaffold has been identified as a promising framework for the development of new drugs to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com Several derivatives of quinoxaline 1,4-di-N-oxide have shown significant in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov

Structure-activity relationship studies have indicated that substitutions at various positions of the quinoxaline ring, including positions 2, 3, 6, and 7, can significantly influence the antimycobacterial activity. mdpi.com For example, the presence of an ester group at the 7-position has been shown to be a key factor in enhancing the biological effects of certain quinoxaline 1,4-di-N-oxide derivatives. nih.gov While the exact mechanism of action is not fully understood, some studies suggest that these compounds may inhibit the supercoiling activity of M. tuberculosis gyrase, an essential enzyme involved in DNA replication. nih.gov The development of quinoxaline-based compounds represents a promising avenue for identifying novel antitubercular candidates. mdpi.comnih.gov

Antiviral Activity Research (excluding clinical data)

Quinoxaline derivatives have been a subject of interest in the development of novel antiviral agents due to their structural similarities to endogenous nucleosides and their ability to interact with various biological targets.

While direct studies on this compound are limited, the broader class of quinoxaline-containing compounds has been explored for antiviral effects. For instance, the quinoxaline scaffold is a key component in some approved drugs and clinical candidates, suggesting its potential for biological activity.

Research into inhibitors of HIV-1 Reverse Transcriptase (RT) , a crucial enzyme for the replication of the human immunodeficiency virus, has identified a wide array of molecules. nih.gov Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of HIV treatment and work by being incorporated into the growing viral DNA chain, causing termination. nih.govresearchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a different site on the enzyme, inducing a conformational change that inhibits its function. While specific data on this compound is not available, its heterocyclic structure is reminiscent of other NNRTI scaffolds. The development of highly sensitive assays to measure RT activity is crucial for screening potential inhibitors. mdpi.com

In the context of SARS-CoV-2 , the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are essential for viral replication and are considered prime targets for antiviral drug development. nih.govmdpi.com These proteases are responsible for cleaving the viral polyproteins into functional non-structural proteins. mdpi.com Virtual screening and molecular docking studies have been employed to identify potential inhibitors from large compound libraries. nih.gov Although this compound has not been specifically highlighted in these screenings, the general strategy involves identifying compounds that can bind to the active site of these enzymes. For example, some antihistamines with off-target sigma receptor binding activity have shown antiviral activity against SARS-CoV-2, suggesting diverse mechanisms can be exploited. mdpi.com

Table 1: Investigated Viral Targets for Quinoxaline-Related Scaffolds

Viral TargetVirusPotential Mechanism of Inhibition
Reverse Transcriptase (RT)HIV-1Chain termination (as a nucleoside analog) or allosteric inhibition. nih.govnih.govresearchgate.net
Main Protease (Mpro)SARS-CoV-2Blocking the active site to prevent polyprotein cleavage. mdpi.comnih.gov
Papain-Like Protease (PLpro)SARS-CoV-2Inhibition of viral replication and modulation of host immune response. nih.gov

Antimalarial Activity Research (excluding clinical data)

The quinoline (B57606) and quinazoline (B50416) ring systems are well-established pharmacophores in antimalarial drug discovery, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being historically significant. While distinct from quinoxalines, the structural similarities suggest that quinoxaline derivatives could also possess antimalarial properties.

Research on related heterocyclic compounds, such as 6,7-dimethoxyquinazoline-2,4-diamines, has demonstrated potent antimalarial activity. nih.govmalariaworld.org These studies often involve structure-activity relationship (SAR) investigations to optimize the potency of the lead compounds. Furthermore, in silico methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking are used to predict the activity of new analogs and to understand their binding interactions with parasitic targets. nih.gov A potential target for such compounds is the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov Although direct experimental data for this compound is not available, these studies on related scaffolds provide a framework for its potential evaluation as an antimalarial agent.

Antioxidant Activity Investigations

The antioxidant potential of chemical compounds is often linked to their ability to scavenge free radicals and to chelate pro-oxidant metal ions. The electron-rich nature of the quinoxaline ring system suggests that its derivatives may possess antioxidant properties. However, specific experimental investigations into the antioxidant activity of this compound are not prominently documented in the current scientific literature. Future studies could involve standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, to quantify its potential in this regard.

Application as Imaging Probes (e.g., α-Synuclein Aggregates)

The development of molecular probes for the in vivo imaging of pathological protein aggregates is a critical area of research for the diagnosis and monitoring of neurodegenerative diseases. One such target is the aggregation of α-synuclein, which is a hallmark of Parkinson's disease and other synucleinopathies. nih.govnih.gov

Ideal imaging probes should exhibit high binding affinity and specificity for the target aggregates over other protein structures, as well as the ability to cross the blood-brain barrier. researchgate.net Research in this area has explored a variety of molecular scaffolds for the development of positron emission tomography (PET) and fluorescence imaging agents. biorxiv.orgrsc.org While this compound has not been explicitly identified as an imaging probe for α-synuclein, its fluorescent properties, which are characteristic of many quinoxaline derivatives, make it a candidate for such applications. The general approach involves designing and screening compounds for their ability to bind to α-synuclein fibrils. rsc.org

Table 2: Key Characteristics for α-Synuclein Imaging Probes

CharacteristicImportance
High Binding Affinity (Low Kd/Ki)Enables detection of low concentrations of aggregates. nih.govrsc.org
Specificity for α-SynucleinMinimizes off-target binding to other amyloid proteins like Aβ and tau. nih.gov
Blood-Brain Barrier PenetrationEssential for imaging aggregates within the central nervous system. researchgate.net
Appropriate PharmacokineticsRapid uptake into the brain and washout of unbound probe. rsc.org
Suitable Signal PropertiesFor PET (radiolabeling) or fluorescence imaging. nih.govbiorxiv.org

Applications and Future Research Directions in Materials Science for 2 Fluoro 6,7 Dimethylquinoxaline

Potential in Organic Semiconductors

Organic semiconductors are the cornerstone of next-generation flexible electronics, including organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the charge transport efficiency of the organic material. While direct research on 2-Fluoro-6,7-dimethylquinoxaline in organic semiconductors is not yet available, the inherent properties of the quinoxaline (B1680401) scaffold suggest its potential in this arena.

Quinoxaline derivatives are known for their electron-deficient nature, which makes them suitable candidates for n-type semiconductors. The introduction of a fluorine atom, a potent electron-withdrawing group, at the 2-position of this compound is expected to further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This modification can facilitate electron injection and transport, crucial for efficient n-channel transistor activity. The dimethyl substituents at the 6 and 7 positions can influence the molecular packing in the solid state, a critical factor for charge mobility. The planar structure of the quinoxaline ring system is also advantageous for promoting π-π stacking, which provides pathways for intermolecular charge hopping.

Future research should focus on the synthesis of high-purity this compound and its characterization in OFET devices to determine key parameters such as field-effect mobility and the on/off current ratio.

Integration into Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, form the basis of technologies like organic light-emitting diodes (OLEDs). The broad utility of quinoxaline derivatives in this field suggests a promising future for this compound. The prevention of issues like oxidation and corrosion is critical for the longevity of OLED devices. nih.gov

The electron-deficient quinoxaline core can be effectively utilized in the design of charge transport and emitting layers within OLEDs. The introduction of the fluoro and dimethyl groups allows for the fine-tuning of the electronic and photophysical properties. For instance, strategic placement of these substituents can influence the emission color and quantum efficiency. The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology, and the inherent blue fluorescence of some quinoxaline derivatives makes them attractive candidates.

Further investigations are warranted to explore the synthesis of this compound-based materials and to evaluate their performance in OLED architectures, including their electroluminescence spectra, efficiency, and operational stability.

Research into Photophysical Properties for Device Applications

The photophysical properties of a molecule, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, are fundamental to its application in optoelectronic devices. While specific photophysical data for this compound is not extensively documented, studies on related quinoxaline derivatives provide valuable insights.

Quinoxalines are known to be fluorescent compounds. epa.gov The introduction of various substituents can significantly modulate their photophysical characteristics. For example, the presence of electron-donating or electron-withdrawing groups can alter the energy of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths. The fluorescence of quinoxaline derivatives can be sensitive to the polarity of their environment, a phenomenon known as solvatochromism.

A detailed study of the photophysical properties of this compound in various solvents would be crucial. This would involve measuring its UV-Vis absorption and fluorescence spectra to determine its Stokes shift, and quantifying its fluorescence quantum yield and lifetime. Such data would provide a foundation for understanding its potential in applications like fluorescent probes and OLEDs. Research on fluorescent isoquinolino[2,1-a]quinoxalin-5-ium ionic liquids has shown that these compounds can exhibit dual or triple emissions with large Stokes shifts. researchgate.net

Exploration as Corrosion Inhibitors

The prevention of metal corrosion is a critical industrial challenge, and organic molecules can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. Quinoxaline derivatives have demonstrated significant potential in this regard, particularly for the protection of steel in acidic environments. researchgate.net

The effectiveness of quinoxaline-based corrosion inhibitors stems from the presence of nitrogen heteroatoms and the aromatic ring system, which can interact with the vacant d-orbitals of metal atoms. This interaction facilitates the adsorption of the inhibitor molecules onto the metal surface. Theoretical studies on compounds structurally similar to this compound, such as 1,4-dihydroquinoxaline-2,3-dione and 2-phenylthieno[2,3-b]quinoxaline, have been conducted using density functional theory (DFT) to calculate quantum chemical parameters that correlate with inhibition efficiency. najah.edu These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). najah.edunajah.edu

Table 1: Theoretical Parameters for Selected Quinoxaline Corrosion Inhibitors

Compound EHOMO (eV) ELUMO (eV) ΔE (eV) Reference
1,4-dihydroquinoxaline-2,3-dione (Q1) - - - najah.edu
2-phenylthieno[2,3-b]quinoxaline (Q2) - - - najah.edu
(2Z)-2-[(3E)-3(2-oxo-2-phenylethylidene)-3, 4-dihydroquinoxalin-2(1H)-ylidene]-1 phenylethanone (Q5) - - - najah.edu
(Z)-2((E)-3-(2-oxo-2-phenylethylidene)-3, 4-dihydroquinoxalin-2(1H)-ylidene)-1-phenylethanone (Q6) - - - najah.edu

Future work should involve experimental evaluation of the corrosion inhibition efficiency of this compound on various metals and in different corrosive media, complemented by theoretical calculations to elucidate the inhibition mechanism.

Development as pH Sensing Fluorophores

Fluorescent pH sensors are invaluable tools in various scientific disciplines, including cell biology and analytical chemistry. The fluorescence of many organic dyes is sensitive to pH changes, and quinoxaline derivatives have been extensively investigated for this purpose. rsc.orgrsc.orgresearchgate.netmdpi.com The nitrogen atoms in the quinoxaline ring can be protonated in acidic conditions, leading to changes in the electronic structure and, consequently, the absorption and fluorescence properties. epa.govresearchgate.net

The ability to tune the pKa values of these sensors by modifying the substituents on the quinoxaline ring makes them highly versatile. rsc.orgrsc.orgresearchgate.net This allows for the design of sensors that operate within specific pH ranges. For example, a series of pyrido[1,2-a]quinoxalines has been synthesized with pKa values ranging from 4.5 to 7.5, making them suitable for biological pH measurements. rsc.orgrsc.orgresearchgate.net Research has also focused on developing water-soluble quinoxaline derivatives for pH measurements in aqueous media. mdpi.com

The presence of the fluoro and dimethyl groups in this compound is expected to influence its basicity and, therefore, its pH-sensing properties. It is hypothesized that this compound could exhibit pH-dependent fluorescence, making it a candidate for the development of novel pH probes.

Table 2: Examples of Quinoxaline-Based pH Sensors

Compound Family Key Features pH Range Reference
Pyrido[1,2-a]quinoxalines Tunable pKa values (4.5-7.5) by altering substituents. Acidic to Neutral rsc.orgrsc.orgresearchgate.net
Aminoquinoxaline Derivatives Water-soluble, dual colorimetric and fluorescent response. Acidic (pH 1-5) mdpi.com

Further research should focus on the synthesis of this compound and the characterization of its pH-dependent absorption and fluorescence spectra to determine its pKa value and its suitability as a fluorescent pH sensor.

Conclusion and Outlook on 2 Fluoro 6,7 Dimethylquinoxaline Research

Summary of Key Research Findings and Methodological Advancements

Direct research exclusively focused on 2-Fluoro-6,7-dimethylquinoxaline is limited in the public domain. However, valuable insights can be drawn from studies on structurally similar quinoxaline (B1680401) derivatives. The synthesis of the quinoxaline scaffold is well-established, traditionally involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Modern advancements have introduced greener and more efficient methods, including microwave-assisted synthesis and the use of various catalysts.

For fluorinated quinoxalines, synthetic strategies often involve the use of fluorinated precursors. For instance, the synthesis of related compounds like 2-benzyl-7-fluoro-6-methoxy- and 2-benzyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides has been achieved through methods like the Beirut reaction, which involves the interaction of substituted benzofuroxans with electron-rich heterocycles. researchgate.net Such methodologies could be adapted for the synthesis of this compound.

The biological significance of the quinoxaline core is vast, with derivatives showing potential as anticancer, antifungal, and kinase inhibitors. For example, analogs of 6,7-dimethylquinoxaline (B1295950) have been investigated as selective kinase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.gov Furthermore, 2,3-dimethylquinoxaline (B146804) has demonstrated in vitro and in vivo antifungal activity against a range of pathogenic fungi. researchgate.net The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.

Table 1: Representative Research on Related Quinoxaline Derivatives

Compound/AnalogKey Research FindingReference
6,7-Dimethylquinoxaline AnalogsInvestigated as selective inhibitors for kinases like GSK3β, potentially for Alzheimer's therapeutics. nih.gov
2,3-DimethylquinoxalineDemonstrated in vitro and in vivo antifungal activity against various pathogenic fungi. researchgate.net
2-benzyl-7-fluoro-6-methoxy-quinoxaline 1,4-dioxideSynthesized via the Beirut reaction and evaluated for biological activity. researchgate.net
2'-Fluoro derivative of 5-azacytidineShowed potent DNA methyltransferase inhibition and anti-leukemic activity. scirp.org

Identification of Current Gaps and Challenges in the Research Landscape

A significant challenge lies in the synthesis of fluorinated heterocyclic compounds. The introduction of fluorine atoms can sometimes be complex and require specialized reagents and conditions. The unexpected substitution of fluorine atoms during reactions has been noted in the synthesis of other fluoro-quinoxaline derivatives, which could present a hurdle in achieving the desired product with high selectivity and yield. researchgate.net

Furthermore, the full biological profile of this compound remains unexplored. While its structural components—the quinoxaline core, dimethyl substitution, and fluorine atom—suggest potential bioactivity, comprehensive screening against various biological targets is necessary to ascertain its therapeutic potential. The lack of this foundational data makes it difficult to position the compound within a specific drug discovery program.

Future Prospects and Emerging Research Areas for this compound

Despite the current research gaps, the future for this compound research holds considerable promise. The initial focus should be on the development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further investigation.

Exploration of Biological Activity: A key future prospect is the comprehensive biological evaluation of this compound. Based on the activities of related compounds, promising areas for investigation include:

Anticancer Activity: Given that many quinoxaline derivatives exhibit anticancer properties, screening against a panel of cancer cell lines would be a logical first step.

Kinase Inhibition: Following the research on 6,7-dimethylquinoxaline analogs, assessing the inhibitory activity of the fluoro-derivative against various kinases could uncover potential therapeutic applications in oncology or neurology. nih.gov

Antifungal and Antimicrobial Activity: The demonstrated efficacy of 2,3-dimethylquinoxaline against fungal pathogens suggests that this compound should also be evaluated for its antifungal and broader antimicrobial properties. researchgate.net

Table 2: Potential Research Areas for this compound

Research AreaRationale
Optimized Synthesis To enable further biological and material science studies.
Anticancer Screening The quinoxaline scaffold is a known pharmacophore in oncology.
Kinase Inhibition Assays Analogs show selectivity for kinases involved in neurodegenerative diseases.
Antifungal Evaluation Related dimethylquinoxaline compounds have shown antifungal properties.
Material Science Applications Quinoxaline derivatives are being explored for their electronic properties.

Advanced Material Applications: Beyond medicinal chemistry, quinoxaline derivatives are gaining attention in materials science for their electronic properties. Future research could explore the potential of this compound in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The fluorine substituent can influence the electronic characteristics of the molecule, potentially leading to desirable properties for such applications.

Q & A

Basic: What are the optimized synthetic routes for 2-Fluoro-6,7-dimethylquinoxaline, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves condensation of fluorinated diketones with substituted diamines under copper catalysis. For example, copper-catalyzed coupling of 4,5-dimethyl-1,2-phenylenediamine with fluorinated precursors (e.g., hexafluoroacetylacetone) in refluxing ethanol yields the target compound. Radial chromatography (hexane/ethyl acetate) is critical for purification, achieving yields >85% . Key variables include temperature (optimal at 80°C), solvent polarity, and catalyst loading (5 mol% CuI). Lower temperatures or non-polar solvents (e.g., toluene) reduce byproduct formation but prolong reaction times.

Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
1H/13C NMR and mass spectrometry are standard for structural confirmation. For this compound:

  • 1H NMR : Methyl protons at positions 6 and 7 appear as singlets (δ 2.53 ppm), while aromatic protons show splitting due to fluorine coupling (e.g., δ 7.94 ppm for adjacent protons) .
  • 13C NMR : Fluorine-induced deshielding is observed at C-2 (δ ~153 ppm), with methyl carbons at δ 20.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (calc. for C10H10FN2: 177.0828). Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positions .

Advanced: What strategies resolve contradictions in reported biological activities of this compound compared to non-fluorinated analogs?

Methodological Answer:
Fluorination at position 2 alters electronic properties (e.g., increased electron-withdrawing effects), impacting receptor binding. To address discrepancies:

Perform docking studies to compare interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

Conduct competitive binding assays (e.g., fluorescence polarization) to quantify affinity differences.

Analyze SAR (Structure-Activity Relationship) by synthesizing analogs (e.g., 2-Chloro-6,7-dimethylquinoxaline) and testing in parallel . For example, fluorine’s smaller van der Waals radius may enhance steric compatibility in hydrophobic pockets compared to chlorine .

Advanced: How do methyl groups at positions 6 and 7 influence the compound’s photophysical properties and stability?

Methodological Answer:
Methyl groups enhance steric hindrance, reducing π-π stacking and improving solubility in apolar solvents. To assess:

UV/Vis Spectroscopy : Compare λmax shifts in polar vs. non-polar solvents (e.g., Δλ ~10 nm in DMSO vs. hexane indicates solvatochromism).

Thermogravimetric Analysis (TGA) : Methylated derivatives show higher thermal stability (decomposition >250°C) vs. non-methylated analogs .

Accelerated Stability Testing : Expose to light (ICH Q1B guidelines) and monitor degradation via HPLC; methyl groups reduce photooxidation by blocking reactive sites .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:
While specific SDS data for this compound is limited, analogous quinoxalines (e.g., Quinoxaline-2-carboxaldehyde) require:

  • PPE : Nitrile gloves, lab coat, and safety goggles (fluoroquinoxalines may cause skin/eye irritation) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:
Key impurities include unreacted diamine (~0.5-2%) and halogenated byproducts. Mitigation strategies:

HPLC-MS with C18 Columns : Use gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Limit of detection (LOD) <0.1% achievable with ESI-MS .

NMR Spiking : Add authentic samples of suspected impurities (e.g., 6,7-dimethylquinoxaline) to identify peaks in 1H NMR .

ICP-OES : Detect residual metal catalysts (e.g., Cu <10 ppm) post-synthesis .

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